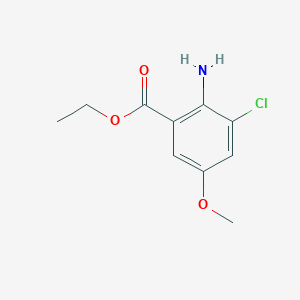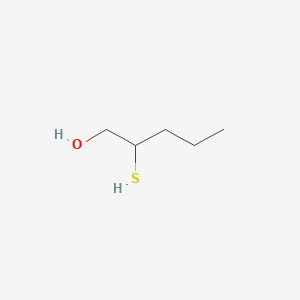
3-Pyridinecarboxylic acid, 6-amino-5-(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-5-(trifluoromethyl)nicotinic acid is an organic compound with the molecular formula C7H5F3N2O2 It is a derivative of nicotinic acid, characterized by the presence of an amino group at the 6th position and a trifluoromethyl group at the 5th position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-(trifluoromethyl)nicotinic acid typically involves the introduction of the trifluoromethyl group and the amino group onto the nicotinic acid framework. One common method involves the reaction of 6-chloronicotinic acid with trifluoromethylamine under specific conditions to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as acetonitrile, and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of 6-Amino-5-(trifluoromethyl)nicotinic acid may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings to minimize environmental impact.
化学反応の分析
Types of Reactions
6-Amino-5-(trifluoromethyl)nicotinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
6-Amino-5-(trifluoromethyl)nicotinic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of high-performance materials, such as polymers and resins, due to its unique chemical properties.
作用機序
The mechanism of action of 6-Amino-5-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the amino group can participate in hydrogen bonding and other interactions with biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2-Amino-5-(trifluoromethyl)nicotinic acid: Similar structure with the amino group at the 2nd position.
6-(Trifluoromethyl)nicotinic acid: Lacks the amino group but retains the trifluoromethyl group.
6-Amino-3-(trifluoromethyl)nicotinic acid: Amino group at the 6th position and trifluoromethyl group at the 3rd position.
Uniqueness
6-Amino-5-(trifluoromethyl)nicotinic acid is unique due to the specific positioning of the amino and trifluoromethyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions and applications that may not be achievable with other similar compounds.
特性
分子式 |
C7H5F3N2O2 |
|---|---|
分子量 |
206.12 g/mol |
IUPAC名 |
6-amino-5-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)4-1-3(6(13)14)2-12-5(4)11/h1-2H,(H2,11,12)(H,13,14) |
InChIキー |
KVABMEMRYKVALW-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1C(F)(F)F)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![Methyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B15307643.png)
![rac-(3aR,6aR)-3a-(hydroxymethyl)-6a-methyl-hexahydrothieno[3,4-c]furan-1-one, cis](/img/structure/B15307650.png)

